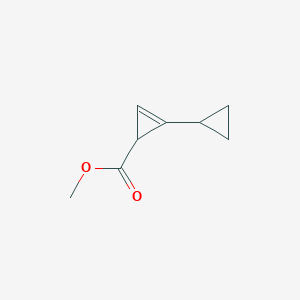
Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate typically involves the reaction of cyclopropylcarbinol with methanol in the presence of an acid catalyst. The reaction proceeds via esterification, where the hydroxyl group of the alcohol reacts with the carboxyl group of the acid to form the ester linkage .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes to facilitate the esterification reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is frequently used for reducing esters to alcohols.
Substitution: Grignard reagents (RMgX) are often employed in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include ester hydrolysis, where the ester bond is cleaved to form carboxylic acids and alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methylcyclopropane-1-carboxylate
- Ethyl cycloprop-2-ene carboxylate
- Cyclopropanecarboxylic acid derivatives
Uniqueness
Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate stands out due to its dual cyclopropyl and cyclopropene rings, which impart unique chemical properties and reactivity. This structural feature makes it a valuable compound for studying strained ring systems and their reactivity .
Eigenschaften
CAS-Nummer |
81166-87-2 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O2/c1-10-8(9)7-4-6(7)5-2-3-5/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
DNQZDIBBNHACOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C=C1C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



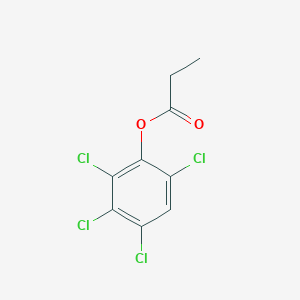


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
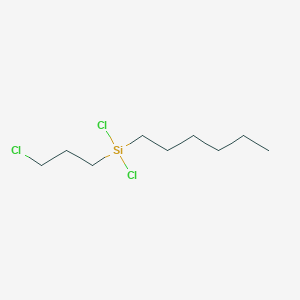

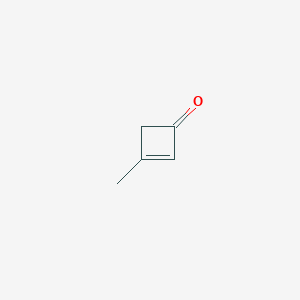

![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)

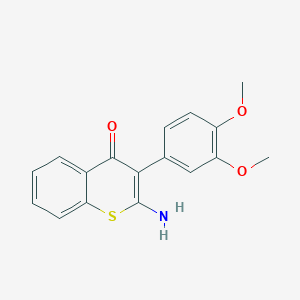
![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
